

Physical and chemical properties of 2-Bromo-6-tert-butoxypyridine

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Compound of Interest

Compound Name: *2-Bromo-6-tert-butoxypyridine*

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An In-depth Technical Guide to **2-Bromo-6-tert-butoxypyridine**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2-Bromo-6-tert-butoxypyridine is a substituted pyridine derivative that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a sterically bulky tert-butoxy group at the 6-position, provides a valuable scaffold for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, while the tert-butoxy group modulates the molecule's electronic properties and solubility. This guide offers a comprehensive overview of the essential physical and chemical properties of **2-Bromo-6-tert-butoxypyridine**, details a robust synthetic protocol, and explores its reactivity and strategic applications in the field of drug development.

Physicochemical and Structural Properties

Accurate characterization of a reagent is fundamental to its effective application in research and development. **2-Bromo-6-tert-butoxypyridine** is typically a colorless to light yellow liquid at room temperature, and its core properties are summarized below.^[1] These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	949160-14-9	[1] [2]
Molecular Formula	C ₉ H ₁₂ BrNO	[1] [2] [3]
Molecular Weight	230.11 g/mol	[2] [3]
IUPAC Name	2-bromo-6-(tert-butoxy)pyridine	[2]
Appearance	Colorless to Yellow Liquid	[1]
Predicted Boiling Point	247.7 ± 20.0 °C	[1]
Predicted Density	1.334 ± 0.06 g/cm ³	[1]
Purity	Typically ≥97%	[1] [2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]
InChI Key	ZQRVWDAISRXPX-UHFFFAOYSA-N	

Spectroscopic Characterization

The structural elucidation of **2-Bromo-6-tert-butoxypyridine** relies on a combination of standard spectroscopic techniques, which are essential for confirming its identity and purity after synthesis or before use.[\[4\]](#)

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): ¹H NMR spectroscopy is used to verify the proton environment. The spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group and distinct signals in the aromatic region for the three protons on the pyridine ring. ¹³C NMR would confirm the presence of nine unique carbon atoms, including the quaternary carbon of the tert-butyl group and the carbon atoms of the pyridine ring, with the carbon atom bonded to bromine showing a characteristic shift. Spectroscopic data for this compound is available in databases like ChemicalBook for comparison.[\[5\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would exhibit characteristic C-O stretching vibrations for the ether linkage and C=N

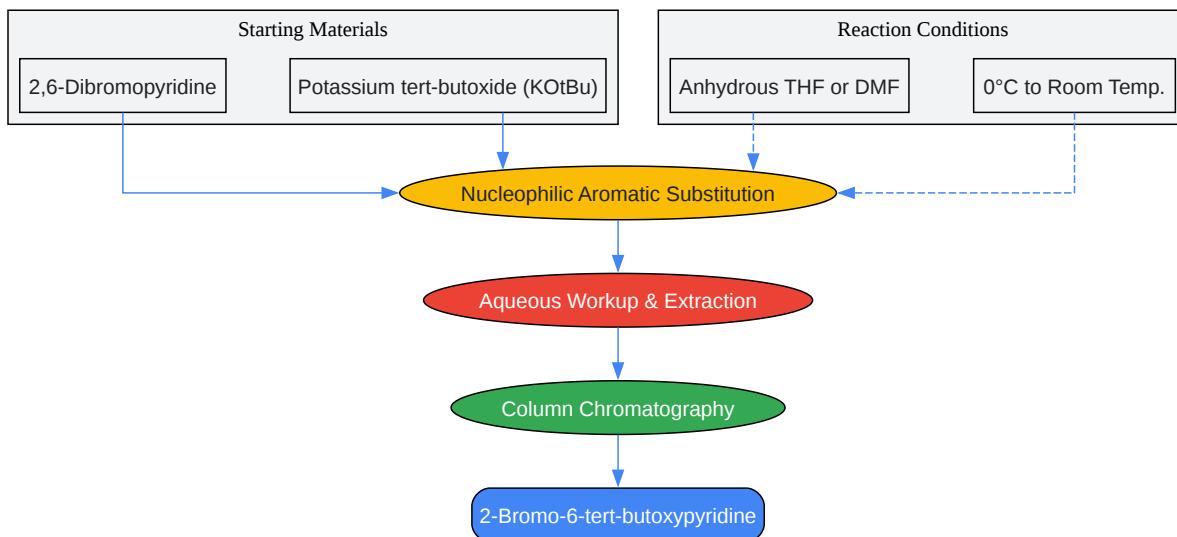
and C=C stretching frequencies associated with the pyridine ring.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The analysis would show a molecular ion peak (M^+) corresponding to the molecular weight of 230.11 g/mol, with a characteristic isotopic pattern ($M+2$ peak of similar intensity) due to the presence of the bromine atom.

Synthesis and Reaction Mechanism

The synthesis of **2-Bromo-6-tert-butoxypyridine** is efficiently achieved via a nucleophilic aromatic substitution reaction. A common and effective strategy involves the reaction of 2,6-dibromopyridine with a suitable alkoxide, such as potassium tert-butoxide.

The choice of potassium tert-butoxide serves a dual purpose: it is both a strong, non-nucleophilic base and the source of the incoming tert-butoxy nucleophile. The reaction is typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to facilitate the dissolution of the reagents and promote the substitution mechanism. The electron-deficient nature of the pyridine ring, further activated by two electron-withdrawing bromine atoms, makes it susceptible to nucleophilic attack, allowing for the displacement of one of the bromide ions.

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Caption: General workflow for the synthesis of **2-Bromo-6-tert-butoxypyridine**.

Experimental Protocol: Synthesis of 2-Bromo-6-tert-butoxypyridine

This protocol is adapted from established procedures for analogous etherification reactions on dihalopyridines.[\[6\]](#)

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq).
- Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material completely.

- Reagent Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. The bulky tert-butoxide favors mono-substitution.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug Development

The primary utility of **2-Bromo-6-tert-butoxypyridine** in medicinal chemistry lies in its function as a versatile synthetic intermediate.^[3] The bromine atom at the 2-position provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel pharmaceutical agents.^{[7][8]}

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in synthesizing compounds targeting a wide range of biological receptors.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The ability to undergo these transformations allows for the systematic modification of the pyridine core, making **2-Bromo-6-tert-butoxypyridine** a valuable building block for generating compound libraries for high-throughput screening in drug discovery campaigns.^{[7][9]}

Caption: Utility of **2-Bromo-6-tert-butoxypyridine** in cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper handling of **2-Bromo-6-tert-butoxypyridine** is essential. It is classified with the signal word "Warning" and is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard precautionary measures should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.^[1]

Conclusion

2-Bromo-6-tert-butoxypyridine is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its strategic importance is rooted in the orthogonal reactivity of its functional groups—the versatile bromine atom ready for cross-coupling and the stable tert-butoxy group that modulates electronic character. The straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers in the development of novel therapeutics, enabling the efficient construction of diverse and complex molecular scaffolds.

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